molecular formula C6H12OS B14536245 2,5-Dimethyloxolane-2-thiol CAS No. 62308-58-1

2,5-Dimethyloxolane-2-thiol

Cat. No.: B14536245
CAS No.: 62308-58-1
M. Wt: 132.23 g/mol
InChI Key: YCXRKSZIHQMDCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyloxolane-2-thiol is an organic compound that belongs to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is notable for its unique structure, which includes a five-membered oxolane ring with two methyl groups and a thiol group attached. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethyloxolane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol . This method is advantageous because it avoids the formation of unwanted by-products.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar nucleophilic substitution reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyloxolane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed through the oxidation of thiols.

    Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.

    Thioethers (Sulfides): Formed through nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 2,5-Dimethyloxolane-2-thiol involves its ability to undergo thiol-disulfide exchange reactions. This compound can interact with cysteine residues in proteins, forming disulfide bonds and altering the protein’s structure and function . Additionally, its nucleophilic sulfur atom can participate in various chemical reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dimethyloxolane-2-thiol is unique due to its thiol group, which imparts distinct reactivity and applications compared to other oxolane derivatives. Its ability to form strong bonds with metals and participate in thiol-disulfide exchange reactions makes it valuable in various fields of research and industry.

Properties

CAS No.

62308-58-1

Molecular Formula

C6H12OS

Molecular Weight

132.23 g/mol

IUPAC Name

2,5-dimethyloxolane-2-thiol

InChI

InChI=1S/C6H12OS/c1-5-3-4-6(2,8)7-5/h5,8H,3-4H2,1-2H3

InChI Key

YCXRKSZIHQMDCQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)(C)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.